molecular formula C14H22ClN3O5 B1394157 Leonurine hydrochloride CAS No. 24735-18-0

Leonurine hydrochloride

Cat. No.: B1394157
CAS No.: 24735-18-0
M. Wt: 347.79 g/mol
InChI Key: GHVZIMAVDJZQGP-UHFFFAOYSA-N
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Description

Leonurine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzoic acid and is characterized by the presence of guanidine and methoxy groups. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Mechanism of Action

Leonurine hydrochloride, also known as 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride or SCM-198 hydrochloride, is a compound that has been gaining attention in the scientific community due to its wide range of biological activities .

Target of Action

This compound primarily targets several key signal transduction pathways implicated in various cellular processes. These include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) pathways . It also targets the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells .

Mode of Action

This compound interacts with its targets to inhibit neoplastic cell proliferation, induce apoptosis and autophagy, and contain oncogenic cell invasion and migration . It also inhibits lung cancer cell immune evasion by down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells . It also influences the glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .

Pharmacokinetics

Further pharmacokinetic assessments are needed to understand its behavior within the body .

Result of Action

This compound has demonstrated various molecular and cellular effects. It exhibits anti-inflammatory and antioxidant effects . It also shows substantial therapeutic efficacy in the treatment of gynecological disorders and broad-spectrum antineoplastic capabilities . In addition, it has demonstrated antidepressant-like action and has been shown to increase levels of serotonin, noradrenaline, and dopamine in chronic mild stress studies on mice .

Biochemical Analysis

Biochemical Properties

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2). These interactions are essential for its anti-inflammatory and antioxidant properties. The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Cellular Effects

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human chondrocytes, the compound suppresses the degradation of the extracellular matrix (ECM) and inhibits the phosphorylation of PI3K and Akt, which are critical components of cell survival and proliferation pathways . Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Molecular Mechanism

The molecular mechanism of 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride involves several key interactions at the molecular level. The compound binds to and inhibits the activity of enzymes like NOS and COX-2, leading to decreased production of inflammatory mediators. It also modulates gene expression by affecting transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response . These molecular interactions contribute to its overall anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its anti-inflammatory and antioxidant properties over time, although some degradation may occur . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including reduced oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window.

Metabolic Pathways

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as NADPH oxidase, which plays a role in the production of reactive oxygen species (ROS). The compound’s modulation of these pathways helps reduce oxidative stress and inflammation . Additionally, it affects metabolic flux by altering the levels of various metabolites, contributing to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular components . Its accumulation in certain tissues, such as the heart and brain, is critical for its cardioprotective and neuroprotective actions.

Subcellular Localization

The subcellular localization of 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial ROS production . This precise localization is crucial for its efficacy in modulating cellular processes and protecting against oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leonurine hydrochloride typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-guanidinobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Leonurine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-guanidinobutyl 4-oxo-3,5-dimethoxybenzoate, while reduction of the guanidine group can produce 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate .

Scientific Research Applications

Leonurine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Leonurine: A compound with similar structural features but different biological activities.

    4-Hydroxy-3,5-dimethoxybenzoic acid: The parent compound without the guanidine and butyl groups.

    4-Guanidinobutyl benzoate: A simpler analog lacking the methoxy groups.

Uniqueness: Leonurine hydrochloride is unique due to the combination of its guanidine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZIMAVDJZQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676590
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24735-18-0
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24735-18-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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